1-methanesulfonyl-3-methylazetidin-3-amine hydrochloride
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Overview
Description
1-Methanesulfonyl-3-methylazetidin-3-amine hydrochloride is a chemical compound with the molecular formula C₅H₁₃ClN₂O₂S and a molecular weight of 200.69 g/mol It is a hydrochloride salt form of 1-methanesulfonyl-3-methylazetidin-3-amine, which is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 1-methanesulfonyl-3-methylazetidin-3-amine hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, starting from 3-chloro-2-methylpropylamine, cyclization can be achieved using a base such as sodium hydride.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation reactions. Methanesulfonyl chloride is commonly used as the sulfonylating agent in the presence of a base like triethylamine.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
1-Methanesulfonyl-3-methylazetidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as amines or thiols can replace the methanesulfonyl group.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux conditions).
Scientific Research Applications
1-Methanesulfonyl-3-methylazetidin-3-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-3-methylazetidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through interaction with key signaling pathways.
Comparison with Similar Compounds
1-Methanesulfonyl-3-methylazetidin-3-amine hydrochloride can be compared with other similar compounds, such as:
1-Methanesulfonyl-3-ethylazetidin-3-amine hydrochloride: This compound has an ethyl group instead of a methyl group, which may result in different chemical and biological properties.
1-Methanesulfonyl-3-phenylazetidin-3-amine hydrochloride:
1-Methanesulfonyl-3-methylpyrrolidin-3-amine hydrochloride: This compound has a five-membered pyrrolidine ring instead of a four-membered azetidine ring, which can affect its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that make it suitable for various applications.
Properties
CAS No. |
1989671-37-5 |
---|---|
Molecular Formula |
C5H13ClN2O2S |
Molecular Weight |
200.7 |
Purity |
95 |
Origin of Product |
United States |
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